molecular formula C8H19NO B13179025 (4-Methoxy-3,3-dimethylbutyl)(methyl)amine

(4-Methoxy-3,3-dimethylbutyl)(methyl)amine

Cat. No.: B13179025
M. Wt: 145.24 g/mol
InChI Key: YTDCIDFIHCSEOZ-UHFFFAOYSA-N
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Description

(4-Methoxy-3,3-dimethylbutyl)(methyl)amine is an organic compound with the molecular formula C8H19NO. It is a derivative of butylamine, featuring a methoxy group and a dimethyl substitution on the butyl chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3,3-dimethylbutyl)(methyl)amine typically involves the alkylation of (3,3-dimethylbutyl)amine with methoxy-containing reagents. One common method is the reaction of (3,3-dimethylbutyl)amine with methoxyacetyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3,3-dimethylbutyl)(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The amine group can be reduced to form a secondary or tertiary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or strong acids like hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

(4-Methoxy-3,3-dimethylbutyl)(methyl)amine is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (4-Methoxy-3,3-dimethylbutyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxybutyl)(methyl)amine
  • (4-Methoxy-3-methylbutyl)(methyl)amine
  • (4-Methoxy-3,3-dimethylpentyl)(methyl)amine

Uniqueness

(4-Methoxy-3,3-dimethylbutyl)(methyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

4-methoxy-N,3,3-trimethylbutan-1-amine

InChI

InChI=1S/C8H19NO/c1-8(2,7-10-4)5-6-9-3/h9H,5-7H2,1-4H3

InChI Key

YTDCIDFIHCSEOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCNC)COC

Origin of Product

United States

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